![molecular formula C22H25F3N2O3S2 B3005216 4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide CAS No. 1214874-72-2](/img/structure/B3005216.png)
4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide is a useful research compound. Its molecular formula is C22H25F3N2O3S2 and its molecular weight is 486.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide, also referred to by its IUPAC name, is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H31N3O4S2 with a molecular weight of approximately 489.7 g/mol. The compound features several functional groups, including sulfonamides and a trifluoromethyl group, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H31N3O4S2 |
Molecular Weight | 489.7 g/mol |
CAS Number | 1214872-90-8 |
Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. A structure-activity relationship (SAR) analysis indicated that modifications in the sulfonamide group could enhance the compound's efficacy against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were determined using phenotypic whole-cell screening methods, demonstrating significant antimicrobial properties.
In vitro testing revealed that certain derivatives exhibited low cytotoxicity while maintaining potent antimycobacterial activity. For example, one derivative showed an MIC of 0.5 µg/mL against Mtb H37Rv strain, indicating strong potential for further development as an anti-TB drug .
Mechanistic Studies
Mechanistic studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for Mtb survival. The compound's ability to penetrate bacterial membranes and its metabolic stability were key factors in its observed biological activity .
In Vivo Studies
In vivo pharmacokinetic (PK) studies were conducted using murine models to assess the bioavailability and efficacy of the compound. Results indicated that the compound achieved a bioavailability of 18% when administered orally, with higher concentrations maintained in plasma compared to direct dosing of its sulfone metabolite .
Efficacy in Animal Models
The compound was tested in a BALB/c mouse model infected with Mtb. Dosing at 200 mg/kg resulted in sustained drug levels above the MIC for over 24 hours, suggesting potential for effective treatment regimens .
Case Studies and Research Findings
- Antimycobacterial Efficacy : A study published in May 2020 reported that derivatives of the compound showed promising results against Mtb, with SAR studies leading to the identification of compounds with enhanced solubility and activity .
- Cytotoxicity Assessment : In vitro cytotoxicity assays against Chinese Hamster Ovary (CHO) cells demonstrated that certain modifications reduced cytotoxic effects while preserving antimycobacterial potency .
- Pharmacokinetic Analysis : A detailed PK study indicated that the sulfoxide derivative of the compound had significantly improved absorption and clearance rates compared to its parent sulfone structure, suggesting a favorable profile for therapeutic use .
Propiedades
IUPAC Name |
4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O3S2/c1-16(18-9-6-10-19(15-18)22(23,24)25)26-21(28)20(11-13-31-2)27-32(29,30)14-12-17-7-4-3-5-8-17/h3-10,12,14-16,20,27H,11,13H2,1-2H3,(H,26,28)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCYXCKRBIMGBW-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.